Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that features a benzoate ester functional group, a cyclopropylmethoxy substituent, and a boronic ester moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 3-hydroxybenzoic acid, is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-hydroxybenzoate.
Introduction of the Cyclopropylmethoxy Group: The hydroxyl group of methyl 3-hydroxybenzoate is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to yield methyl 3-(cyclopropylmethoxy)benzoate.
Formation of the Boronic Ester: Finally, the boronic ester moiety is introduced by reacting methyl 3-(cyclopropylmethoxy)benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding phenol derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Oxidation: Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate.
Reduction: Methyl 3-(cyclopropylmethoxy)-5-(hydroxymethyl)benzoate.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Mechanism of Action
The mechanism of action of this compound in various reactions involves the activation of the boronic ester group, which facilitates the formation of new carbon-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst coordinates with the boronic ester and the halide, enabling the transfer of the aryl or vinyl group to form the desired product. The cyclopropylmethoxy group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the cyclopropyl group, which may affect its reactivity and selectivity.
Methyl 3-(cyclopropylmethoxy)-5-bromobenzoate: Contains a bromine atom instead of the boronic ester, making it suitable for different types of reactions such as nucleophilic substitution.
Uniqueness
Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the cyclopropylmethoxy and boronic ester groups. This combination allows for versatile reactivity in organic synthesis, making it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)14-8-13(16(20)21-5)9-15(10-14)22-11-12-6-7-12/h8-10,12H,6-7,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVONZUKAQNKSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675281 |
Source
|
Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-62-8 |
Source
|
Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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